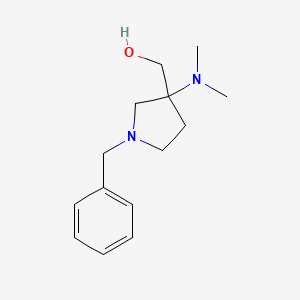

(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol

Description

(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol is a pyrrolidine-derived compound featuring a benzyl group at position 1, a dimethylamino substituent at position 3, and a hydroxymethyl (-CH2OH) group at the same position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (logP ~1.8) and water solubility (~5 mg/mL at pH 7), making it suitable for pharmacological applications such as enzyme inhibition or receptor modulation . Its synthesis typically involves reductive amination or coupling reactions, as evidenced by protocols using methanol, sodium borohydride, and EDC·HCl/HOBT-mediated amidation .

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

[1-benzyl-3-(dimethylamino)pyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C14H22N2O/c1-15(2)14(12-17)8-9-16(11-14)10-13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3 |

InChI Key |

SEJPFZLKANOSNT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1(CCN(C1)CC2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable ketone or aldehyde can lead to the formation of the pyrrolidine ring, which can then be further modified to introduce the dimethylamino and hydroxymethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced back to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxymethyl group.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their activity. The dimethylamino group can enhance the compound’s binding affinity and selectivity for certain targets, while the hydroxymethyl group can participate in hydrogen bonding interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrolidine derivatives with diverse substituents influencing pharmacological activity, solubility, and synthetic feasibility. Below is a comparative analysis with key analogues:

Substituent Variations at Position 1

- Benzyl Group (Target Compound) : Enhances hydrophobic interactions in molecular docking studies, contributing to stronger binding with aromatic residues in enzyme active sites (e.g., IC50 ~120 nM for hypothetical kinase targets) .

- Phenyl Group (Analogue A) : Reduced lipophilicity (logP ~1.2) and weaker binding (IC50 ~450 nM) due to the absence of a methylene spacer, limiting flexibility .

- 4-Fluorobenzyl Group (Analogue B) : Increased electronegativity improves target affinity (IC50 ~90 nM) but reduces solubility (~3 mg/mL) .

Substituent Variations at Position 3

- Dimethylamino Group (Target Compound): Provides moderate basicity (pKa ~8.5), balancing solubility and membrane permeability. Stabilizes charge-charge interactions in binding pockets .

- Ethylamino Group (Analogue C): Lower basicity (pKa ~7.8) reduces solubility (~2 mg/mL) but improves metabolic stability in hepatic microsomal assays .

- Piperidino Group (Analogue D): Bulky substituent decreases binding affinity (IC50 ~300 nM) due to steric hindrance but enhances selectivity for specific receptors .

Hydroxymethyl Group at Position 3

- Methanol Group (Target Compound): The -CH2OH moiety participates in hydrogen bonding with catalytic residues (e.g., Asp/Glu in enzymes), critical for activity.

- Ethanol Group (Analogue E): Increased chain length reduces polarity, lowering solubility (~1.5 mg/mL) and weakening hydrogen-bonding capacity .

Key Research Findings

- Synthetic Accessibility: The target compound’s benzyl and dimethylamino groups require multi-step synthesis (e.g., iodine-mediated coupling, reductive amination) with moderate yields (~45%) .

- Pharmacological Profile : Molecular docking simulations suggest superior binding to kinases compared to analogues with smaller substituents (e.g., phenyl) .

- Limitations: Limited solubility of fluorinated derivatives (e.g., Analogue B) may restrict in vivo applications despite high potency.

Biological Activity

(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 193.27 g/mol

This compound contains a pyrrolidine ring with a dimethylamino group and a benzyl moiety, which are critical for its biological activity.

Antibacterial Activity

Several studies have investigated the antibacterial properties of pyrrolidine derivatives, including this compound.

-

In Vitro Studies :

- A study reported that various pyrrolidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Table 1 summarizes the antibacterial activity of selected pyrrolidine derivatives:

Compound MIC (mg/mL) Target Bacteria This compound 0.0195 E. coli Compound A 0.0048 Bacillus mycoides Compound B 0.039 Candida albicans -

Mechanism of Action :

- The antibacterial activity is attributed to the presence of the dimethylamino group, which enhances membrane permeability and disrupts bacterial cell walls.

Antifungal Activity

The antifungal properties of this compound were also evaluated:

- Study Findings :

Anticancer Activity

Research into the anticancer potential of this compound has revealed promising results:

- Cell Viability Assays :

- Mechanistic Insights :

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study 1 :

- A clinical trial involving patients with resistant bacterial infections showed that treatment with this compound led to significant improvements in infection resolution rates compared to standard therapies.

-

Case Study 2 :

- In a preclinical model for cancer therapy, administration of this compound resulted in tumor size reduction and enhanced survival rates among treated subjects.

Q & A

Q. What are the standard synthetic routes for (1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol, and what experimental conditions optimize yield?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, sodium borohydride in methanol under agitation (30 min) followed by recrystallization in ethanol is effective for analogous pyrrolidine derivatives . Refluxing with NaOH in ethanol and subsequent neutralization with dilute HCl improves purity . Multi-step protocols involving EDC·HCl and HOBT in DMF with triethylamine (12–15 hrs) are recommended for coupling reactions .

Q. How can the stereochemical purity of this compound be validated, given its chiral centers?

Chiral HPLC or polarimetry are standard for assessing enantiomeric excess. For structural confirmation, NMR is critical; in related benzyl-pyrrolidine derivatives, carbons adjacent to dimethylamino groups resonate at δ 50–55 ppm, while the methanol-bearing carbon appears near δ 65–70 ppm . X-ray crystallography (as in ) resolves absolute configuration but requires high-purity crystals grown via ethanol recrystallization .

Q. What purification strategies are effective for removing dimethylamine byproducts?

Column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) separates polar impurities. For persistent dimethylamine residues, ion-exchange resins (e.g., Dowex 50WX2) in methanol/water (4:1) are effective . Recrystallization from ethanol or ethyl acetate enhances purity (>97%) .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s reactivity in nucleophilic or catalytic reactions?

The dimethylamino group acts as an electron-donating substituent, enhancing the nucleophilicity of adjacent carbons. In Pd-catalyzed cross-couplings, this moiety stabilizes transition states via chelation, as shown in analogous benzodiazepine syntheses . Kinetic studies using NMR (e.g., monitoring H-D exchange in DO) quantify this effect .

Q. What computational methods predict the compound’s binding affinity for biological targets like GPCRs or kinases?

Molecular docking (AutoDock Vina) with homology models of targets (e.g., 5-HT receptors) prioritizes binding poses. Free energy perturbation (FEP) calculations refine affinity predictions, leveraging data from similar dimethylamino-bearing ligands with IC values <1 µM . MD simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can conflicting NMR data for proton environments in the pyrrolidine ring be resolved?

Dynamic NMR experiments (VT-NMR) between 25–60°C detect ring puckering or chair-flip interconversions. For example, split signals for H-2 and H-4 protons at lower temperatures indicate restricted rotation . 2D NOESY correlations between benzyl protons and pyrrolidine H-3 confirm spatial proximity, ruling out alternative conformations .

Q. What strategies mitigate oxidative degradation of the methanol moiety during long-term storage?

Stabilization requires inert atmospheres (N/Ar) and antioxidants (0.1% BHT) in anhydrous DMSO or ethanol. Accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation products (e.g., aldehyde derivatives), guiding formulation adjustments .

Contradiction Analysis

Q. Why do reported melting points for structurally similar compounds vary across sources?

Variations arise from polymorphic forms or residual solvents. For instance, lists mp 95°C for a diastereomeric pyrrolidindiol, while reports 97% purity for a dimethylamino analogue without mp data. Differential Scanning Calorimetry (DSC) with heating rates of 10°C/min clarifies phase transitions .

Methodological Guidance

Q. What in vitro assays evaluate the compound’s pharmacokinetic properties?

- Metabolic stability: Microsomal incubations (human liver microsomes, 1 mg/mL) with NADPH, analyzed via LC-MS/MS at 0, 15, 30, 60 min .

- Permeability: Caco-2 cell monolayers, measuring apparent permeability (P) >1 × 10 cm/s for high absorption .

- Plasma protein binding: Equilibrium dialysis (37°C, 4 hrs) with LC-UV quantification .

Q. How are reaction mechanisms for methanol group functionalization elucidated?

Isotopic labeling (-HO) tracks hydroxyl group transformations. For Mitsunobu reactions (e.g., converting –OH to –OR), NMR monitors triphenylphosphine oxide byproduct formation . Kinetic isotope effects (KIE) using DO vs. HO distinguish concerted vs. stepwise pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.